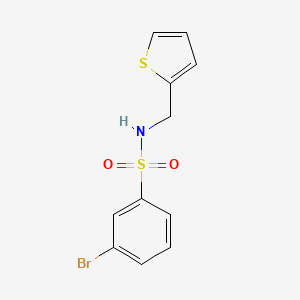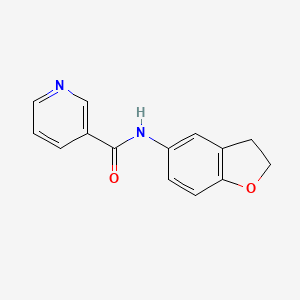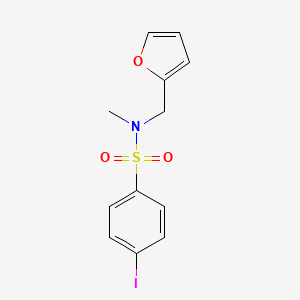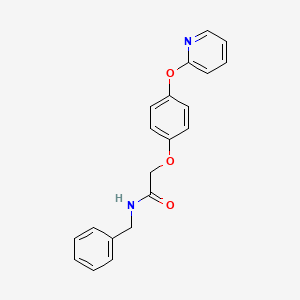
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as BBr7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a bromine atom and a thiophene group, making it a unique and versatile compound for research purposes.
Scientific Research Applications
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has numerous potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been found to be effective in inhibiting the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is its potent anti-cancer activity, making it a valuable tool for cancer research. Additionally, the synthesis method for 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is relatively simple and yields a high purity product. However, the limitations of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide include its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are numerous future directions for research involving 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide. One area of interest is the development of new cancer therapies using 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide as a lead compound. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is a unique and versatile compound with numerous potential applications in scientific research. Its potent anti-cancer activity, simple synthesis method, and minimal toxicity in normal cells make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the biochemical and physiological effects of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide and its potential applications in other fields.
Synthesis Methods
The synthesis of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide involves the reaction between 3-bromoaniline and thiophene-2-carbaldehyde in the presence of sulfuric acid. The reaction proceeds through a condensation reaction, followed by the addition of sodium sulfite to form the final product. This method is relatively simple and yields a high purity product, making it an ideal method for the synthesis of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide.
properties
IUPAC Name |
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFLAYBWVYGPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)


![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)



![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)
![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)
